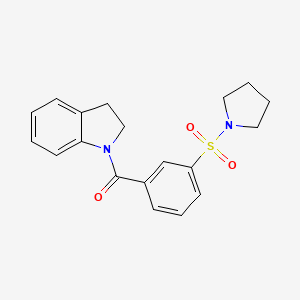

Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone

Description

Contextualization of Indoline (B122111) and Sulfonyl Ketone Scaffolds in Medicinal Chemistry Research

The indoline scaffold, a saturated analog of indole (B1671886), is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. acs.orgresearchgate.net Its three-dimensional structure allows for diverse substitutions, enabling chemists to fine-tune the pharmacological profile of indoline-based compounds. researchgate.net Research has demonstrated that indoline derivatives possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.gov For instance, certain indoline-based molecules have been identified as potent inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are implicated in inflammatory pathways. acs.org

Similarly, the sulfonyl group is a key functional group in a multitude of approved drugs. Its presence can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability. The sulfonyl moiety can act as a hydrogen bond acceptor, enhancing the binding affinity of a compound to its biological target. mdpi.com When incorporated as part of a sulfonyl ketone , this functional group can participate in various chemical interactions that are crucial for biological activity. Hybrid molecules incorporating both indole and sulfonylhydrazone fragments have been investigated as potential anticancer agents, operating through mechanisms like DNA intercalation and enzyme inhibition. mdpi.com

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is another prevalent scaffold in drug discovery. nih.govresearchgate.net Its non-planar, flexible nature allows it to present substituents in specific spatial orientations, which is critical for precise interactions with biological macromolecules. nih.govresearchgate.net The inclusion of a pyrrolidine ring can enhance a compound's solubility and pharmacokinetic profile.

Rationale for Academic Investigation of Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone

The academic rationale for investigating this compound is built upon the synergistic potential of its constituent parts. The combination of the indoline core, known for its diverse biological activities, with the phenylsulfonyl moiety, a group known to modulate drug-like properties and target interactions, presents a compelling strategy for the discovery of novel bioactive compounds.

The central phenyl ketone linker provides a rigid framework that properly orients the indoline and pyrrolidinylsulfonyl groups for potential interactions with a biological target. Structure-activity relationship (SAR) studies on related indoline-based inhibitors have shown that the nature and position of substituents on the core structure are critical for activity. nih.govacs.orgnih.gov Therefore, the specific arrangement of the pyrrolidinylsulfonyl group on the phenyl ring is hypothesized to be a key determinant of the compound's potential biological effects.

To illustrate the potential for biological activity, the following table presents data from research on compounds containing similar structural motifs:

| Compound Class | Biological Target/Activity | Potency (IC₅₀/EC₅₀) |

| Indoline-based 5-LOX/sEH Inhibitors | 5-Lipoxygenase (5-LOX) | 0.41 µM |

| Soluble Epoxide Hydrolase (sEH) | 0.43 µM | |

| Indole-based HIV-1 Fusion Inhibitors | HIV-1 gp41 | 0.2 µM |

| Indoxyl-based ACE Inhibitors | Angiotensin-Converting Enzyme (ACE) | 40-500 nM (Ki) |

This table is for illustrative purposes and shows the activity of related but distinct molecules to highlight the potential of the scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(21-13-10-15-6-1-2-9-18(15)21)16-7-5-8-17(14-16)25(23,24)20-11-3-4-12-20/h1-2,5-9,14H,3-4,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGZRNKEKLTDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone and Analogues

Retrosynthetic Analysis and Key Disconnections for Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone

A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the structure into feasible starting materials. The primary disconnections are centered around the three main components of the molecule: the indoline (B122111) core, the phenyl ketone linker, and the pyrrolidinylsulfonyl moiety.

The most apparent disconnection is at the ketone's carbon-carbon bond, which links the indoline ring to the substituted phenyl group. This suggests a Friedel-Crafts acylation or a related cross-coupling reaction. This disconnection leads to two key intermediates: a nucleophilic indoline (or indole) derivative and an electrophilic 3-(pyrrolidinylsulfonyl)benzoyl derivative, such as an acyl chloride.

A second disconnection can be made at the sulfonamide bond (S-N), separating the pyrrolidine (B122466) ring from the sulfonyl group. This points to a standard sulfonamide formation reaction between 3-(chlorosulfonyl)benzoyl chloride and pyrrolidine.

Finally, the indoline core itself can be disconnected through various strategies, depending on the chosen synthetic route. This often involves breaking the C2-C3 and N-C7a bonds, which is characteristic of cyclization reactions used to form the heterocyclic ring system.

These disconnections outline a convergent synthetic strategy where the indoline core and the substituted phenyl moiety are prepared separately and then joined in a final key step.

Classical and Modern Synthetic Approaches to the Indoline Core

The indoline scaffold is a privileged structure in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods.

Fischer Indole (B1671886) Synthesis and its Variations

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole nucleus, which can then be reduced to the indoline core. nih.gov The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. nih.govluc.edu

The accepted mechanism proceeds through several key steps:

Formation of the phenylhydrazone.

Tautomerization to the enamine ('ene-hydrazine') form.

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which forms a new carbon-carbon bond.

Loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring. nih.gov

While robust, the Fischer synthesis has limitations. It is not suitable for preparing 2,3-unsubstituted indoles, and the requisite substituted arylhydrazones can sometimes be difficult to obtain. luc.edu The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is critical for reaction success. nih.gov

Other Cyclization and Annulation Strategies for Indoles

Beyond the Fischer synthesis, numerous other methods have been developed to construct the indole and indoline frameworks, often offering improved regioselectivity or milder reaction conditions.

Gassman Indole Synthesis: This one-pot reaction uses a hypohalite and base to convert an aniline (B41778) into a 3-thioalkoxyindole, which can be subsequently desulfurized. A significant drawback is its ineffectiveness in preparing certain substituted indoles, such as those with methoxy (B1213986) groups at the 5- or 7-positions. luc.edu

Palladium-Catalyzed Intramolecular Amination: Modern approaches frequently utilize transition-metal catalysis. The intramolecular C-H amination of β-arylethylamine substrates, protected with groups like picolinamide (B142947) (PA) or 2-pyridinesulfonyl, provides an efficient route to various substituted indoline derivatives under mild conditions. organic-chemistry.org

Electrochemical Methods: Metal-free electrochemical strategies have emerged for the intramolecular C(sp²)-H amination of 2-vinyl anilines. By using iodine as a mediator, the synthesis can be selectively switched to produce either indoline or indole derivatives. organic-chemistry.orgorganic-chemistry.org

Solid-Phase Synthesis: For the creation of chemical libraries, solid-phase synthesis offers a powerful platform. Using a polymer-bound selenenyl bromide resin, o-allyl anilines can be cyclized to form solid-supported indoline scaffolds, which can then be functionalized and cleaved to yield a variety of substituted products. nih.gov

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazone (from phenylhydrazine and ketone/aldehyde) | Acid catalyst (Brønsted or Lewis), heat | Widely applicable, well-established | Requires specific arylhydrazones; harsh conditions may be needed. nih.govluc.edu |

| Gassman Indole Synthesis | Aniline, hypohalite, base, thioether | One-pot reaction followed by reduction | Good for 2,3-unsubstituted indoles | Ineffective for certain substituted anilines. luc.edu |

| Pd-Catalyzed C-H Amination | Protected β-arylethylamine | Pd(II) catalyst, oxidant (e.g., PhI(OAc)₂) | High efficiency, mild conditions, good functional group tolerance. organic-chemistry.org | Requires pre-installation of a directing/protecting group. |

| Electrochemical Cyclization | 2-Vinyl aniline | Metal-free, electrolysis, iodine mediator | Switchable between indoline and indole, avoids chemical oxidants. organic-chemistry.orgorganic-chemistry.org | Requires specialized electrochemical setup. |

Strategies for Pyrrolidinylsulfonyl Moiety Incorporation

The pyrrolidinylsulfonyl group is typically introduced onto the phenyl ring via a two-step sequence. The first step involves the installation of a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, a process known as chlorosulfonation. This is commonly achieved by reacting the aromatic substrate with chlorosulfonic acid.

In the second step, the resulting aryl sulfonyl chloride is reacted with pyrrolidine in the presence of a base to form the sulfonamide linkage. This amidation reaction is generally high-yielding and robust.

More recently, direct C-H functionalization methods have been developed to install sulfonyl groups, potentially offering more atom-economical routes. researchgate.net For instance, photocatalytic methods can activate C-H bonds to react with sources of SO₂, such as SO₂ surrogates, to form sulfinates, which are versatile precursors to a wide range of organosulfur compounds, including sulfonamides. researchgate.net

Approaches to Phenyl Ketone Linkage and Substituent Introduction

Connecting the indoline core to the phenyl ring via a ketone linker is a critical step in the synthesis. Several classical and modern methods are available for the formation of such aryl ketones.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting the electron-rich indoline (or indole) nucleus with an activated carboxylic acid derivative, typically an acyl chloride like 3-(pyrrolidinylsulfonyl)benzoyl chloride. The reaction is promoted by a Lewis acid catalyst (e.g., AlCl₃). A significant challenge is controlling the regioselectivity, as acylation can occur at different positions on the indoline ring.

Carbonylative Cross-Coupling Reactions: Transition metal-catalyzed reactions provide a powerful alternative for constructing aryl ketones, often with better control and functional group tolerance than Friedel-Crafts reactions. nih.gov

Suzuki-Miyaura Coupling: This involves the palladium-catalyzed reaction of an aryl boronic acid with an aryl halide in the presence of carbon monoxide (CO), which serves as the source of the carbonyl group. nih.gov

Negishi Coupling: This variant uses an organozinc reagent instead of a boronic acid, also in the presence of a palladium catalyst and CO. nih.gov These methods are particularly useful for coupling sterically hindered fragments.

| Method | Key Reactants | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Indoline, Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Uses readily available starting materials. | Poor regioselectivity, harsh conditions, limited functional group tolerance. nih.gov |

| Carbonylative Suzuki Coupling | Aryl Halide, Aryl Boronic Acid, CO | Palladium Catalyst | High yield, good functional group tolerance, milder conditions. nih.gov | Requires preparation of boronic acid; CO gas is toxic. |

| Carbonylative Negishi Coupling | Aryl Halide, Organozinc Reagent, CO | Palladium Catalyst | Excellent for sterically hindered substrates. nih.gov | Organozinc reagents can be moisture-sensitive. |

| Nickel-Catalyzed Reductive Coupling | Aryl Carboxylate, Alkylpyridinium Salt | Nickel Catalyst, Electrochemical | Avoids organometallic reagents, operationally simple. acs.org | Newer method, scope may be more limited. |

Development of Efficient and Scalable Synthetic Routes for this compound

Designing an efficient and scalable synthesis for this compound requires careful consideration of starting material availability, reaction robustness, and purification challenges. A convergent approach is generally preferred for scalability.

A plausible scalable route would involve:

Preparation of the Indoline Core: Utilizing a robust and high-yielding method such as a palladium-catalyzed intramolecular amination of a readily available, appropriately substituted phenethylamine (B48288) derivative. organic-chemistry.org This avoids the potentially harsh conditions of the Fischer synthesis and allows for precise control over substitution.

Preparation of the Side Chain: Synthesizing 3-(pyrrolidinylsulfonyl)benzoyl chloride from a commercially available starting material like 3-chlorosulfonylbenzoic acid. The reaction with pyrrolidine followed by conversion of the carboxylic acid to the acyl chloride are standard, scalable transformations.

Final Coupling Step: A catalyzed carbonylative cross-coupling reaction would be favored over a classical Friedel-Crafts acylation for scalability and reproducibility. For example, coupling a halogenated indoline derivative with a boronic acid or zinc derivative of the 3-(pyrrolidinylsulfonyl)phenyl moiety under palladium catalysis and a CO atmosphere would provide the final product in a controlled manner. nih.gov

Stereoselective Synthesis Considerations for this compound

The stereoselective synthesis of "this compound" presents a significant challenge due to the potential for chirality at the indoline ring and, if substituted, at the pyrrolidine ring. Achieving high levels of stereocontrol in the synthesis of such multi-component molecules requires careful consideration of the synthetic strategy. Methodologies that could be employed often involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to direct the formation of the desired stereoisomer.

A key strategic decision in the stereoselective synthesis of this compound is when to introduce the stereogenic centers. This could be achieved through several approaches:

Asymmetric synthesis of the indoline core: One approach involves the enantioselective construction of the indoline ring system first, followed by acylation with the 3-(pyrrolidinylsulfonyl)phenyl moiety.

Asymmetric acylation: Another strategy could involve the stereoselective acylation of a pre-formed prochiral indoline derivative.

Use of chiral building blocks: A straightforward method would be to start with an enantiomerically pure indoline or pyrrolidine derivative.

Recent advancements in asymmetric catalysis offer a range of potential methods that could be adapted for the synthesis of chiral indoline-containing ketones. These methods often rely on transition metal catalysis or organocatalysis to achieve high enantioselectivity.

For instance, the catalytic asymmetric Friedel-Crafts reaction is a powerful tool for the formation of C-C bonds in indoles and related compounds. nih.govacs.org While the target molecule is an indoline, methodologies developed for indoles can sometimes be adapted, for example, by performing the reaction on an indole substrate followed by a stereoselective reduction. The use of chiral ligands with transition metals like copper or palladium has shown success in the asymmetric alkylation and acylation of indoles. nih.govacs.orgmdpi.com Chiral phosphoric acids have also emerged as effective organocatalysts for enantioselective Friedel-Crafts reactions with indoles. nih.govacs.org

The direct asymmetric N-acylation of N-aminoindoles using chiral isothiourea catalysts has been reported to produce N-N axially chiral indole derivatives with high yields and enantioselectivities. researchgate.netrsc.org While this applies to N-acylation, it highlights the potential of chiral Lewis base catalysis in controlling stereochemistry around the indole/indoline core.

Furthermore, the enantioselective synthesis of α,α-diaryl ketones has been achieved through various catalytic methods. researchgate.netnih.govresearchgate.net These strategies, which often employ chiral phosphoric acid catalysis or a combination of photoredox and chiral acid catalysis, could potentially be adapted for the asymmetric construction of the ketone linkage between the indoline and the phenyl ring. nih.govresearchgate.net

A summary of potentially applicable stereoselective methodologies is presented in the table below. It is important to note that these are general methods for related compound classes, and their applicability to the specific synthesis of "this compound" would require experimental validation.

| Catalytic System | Reaction Type | Substrate Class | Typical Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles | Up to 94% |

| Copper/Chiral Ligand | Friedel-Crafts Alkylation | Indoles | Up to 92% |

| Palladium/Chiral Ligand | Allylic Alkylation | Indoles | Good to excellent |

| Chiral Isothioureas | N-Acylation | N-Aminoindoles | High |

| Chiral Phosphoric Acid | de novo Ketone Synthesis | Alkynes | Up to 99% |

Ultimately, the choice of stereoselective strategy will depend on the availability of starting materials, the desired stereoisomer, and the feasibility of adapting existing methods to the specific substitution pattern of the target molecule. A thorough investigation into the substrate scope and limitations of these catalytic systems would be necessary to develop a successful stereoselective synthesis of "this compound".

In Vitro Biological Activity Profiling of Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone

Broad-Spectrum Biological Activity Screening

There is no available information in published literature regarding broad-spectrum biological activity screening of Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone.

No studies detailing the enzymatic inhibition properties of this compound have been found. Therefore, no data on its potential to inhibit specific enzymes is available.

There are no public records or scientific papers that describe the receptor binding profile of this compound. Consequently, its affinity for any biological receptors remains uncharacterized.

Information regarding the effects of this compound in cell-based functional assays is not available. Its impact on cellular pathways, such as activation or inhibition, has not been documented.

Assessment of Activity Against Specific Biological Targets or Pathways

Due to the lack of initial screening data, there has been no assessment of this compound against specific biological targets or pathways.

There are no published studies on target identification or validation for this compound.

The modulatory effects of this compound on key signaling cascades have not been investigated or reported in the scientific literature.

Comparative Biological Activity with Structurally Related Analogues

The in vitro biological activity of this compound can be understood within the context of its structurally related analogues, particularly as inhibitors of the aldo-keto reductase enzyme AKR1C3. Research into non-carboxylate inhibitors of AKR1C3 has identified a series of compounds with a similar scaffold, providing valuable structure-activity relationship (SAR) data. These analogues help to elucidate the key structural motifs required for potent and selective inhibition of this enzyme, which is implicated in the progression of various cancers.

A significant class of related compounds are the (piperidinosulfonamidophenyl)pyrrolidin-2-ones. researchgate.net These compounds have been shown to be potent and isoform-selective non-carboxylate inhibitors of AKR1C3. researchgate.net The general structure of these analogues features a central phenyl ring, a pyrrolidinone moiety, and a sulfonamide group, which are all present in this compound.

Studies have demonstrated that the sulfonamide group is critical for the inhibitory activity of these compounds. researchgate.net Variations in the substitution on the sulfonyl group, the position and electronic nature of the pyrrolidinone ring, and the nature of the cyclic amine attached to the sulfonyl group all have a significant impact on the biological activity.

The following table summarizes the in vitro inhibitory activity of a series of structurally related analogues against AKR1C3. The data highlights how modifications to the core structure influence the potency of the compounds.

| Compound | Modification from Core Structure | AKR1C3 IC50 (nM) |

|---|---|---|

| Analogue 1 | Piperidine (B6355638) on sulfonyl group, Pyrrolidin-2-one | 50 |

| Analogue 2 | Morpholine (B109124) on sulfonyl group, Pyrrolidin-2-one | >1000 |

| Analogue 3 | Azepane on sulfonyl group, Pyrrolidin-2-one | 80 |

| Analogue 4 | Pyrrolidine (B122466) on sulfonyl group, Pyrrolidin-2-one | 65 |

| Analogue 5 | Piperidine on sulfonyl group, lactam ring opened | >5000 |

The data clearly indicates that the nature of the cyclic amine on the sulfonyl group is a key determinant of inhibitory potency. researchgate.net While piperidine and pyrrolidine substituents result in potent AKR1C3 inhibition, replacement with a more polar morpholine ring leads to a significant loss of activity. researchgate.net This suggests that a certain degree of lipophilicity in this region is favorable for binding to the enzyme. Furthermore, the integrity of the pyrrolidin-2-one (lactam) ring is essential, as ring-opened analogues are largely inactive. researchgate.net

These findings from structurally related analogues provide a strong basis for predicting the in vitro biological activity profile of this compound as a likely potent inhibitor of AKR1C3, assuming it maintains the key structural features identified as crucial for activity.

Mechanistic Investigations at the Molecular and Cellular Level for Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone

Elucidation of the Primary Mechanism of Action for Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone

No information is available in the scientific literature regarding the primary mechanism of action of this compound.

Molecular Interactions with Identified Biological Receptors or Enzymes

There are no studies identifying the biological receptors or enzymes with which this compound interacts.

Binding Kinetics and Thermodynamics

Data on the binding kinetics and thermodynamics of this compound with any biological target are not available.

Allosteric Modulation Studies

There is no information to suggest that this compound acts as an allosteric modulator.

Cellular Uptake, Distribution, and Intracellular Localization Studies

Research detailing the cellular uptake, distribution, and intracellular localization of this compound has not been published.

Modulation of Cellular Processes and Phenotypes (e.g., cellular proliferation, differentiation)

The effects of this compound on cellular processes such as proliferation and differentiation have not been documented in the available literature.

Structure Activity Relationship Sar Studies of Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone Derivatives

Design and Synthesis of Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone Analogues for SAR Elucidation

The design of analogues for SAR studies typically involves a systematic approach where different parts of the lead molecule are modified. For this compound, this process would involve creating a library of compounds with variations in all three major components of the molecule. The synthesis of these analogues often follows a convergent strategy, where the three key fragments are prepared separately and then coupled together in the final steps.

The general synthetic route might involve the preparation of a substituted indoline (B122111) core, a derivatized pyrrolidinylsulfonyl chloride, and a modified phenyl ketone. For instance, the indoline nitrogen can be acylated or alkylated with various substituents. The pyrrolidine (B122466) ring of the sulfonyl moiety can be substituted at different positions, or the ring itself can be replaced with other cyclic amines. Similarly, the phenyl ketone unit can be altered by introducing different substituents on the phenyl ring or by replacing the phenyl group with other aromatic or heteroaromatic systems.

A representative, though generalized, synthetic approach could involve the reaction of a substituted indoline with a 3-(pyrrolidinylsulfonyl)benzoyl chloride derivative in the presence of a suitable base. The resulting amide linkage forms the core structure, which can then be further modified if necessary. The specific choice of starting materials and reaction conditions would be dictated by the desired final analogue.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the different parts of the molecule.

The indoline scaffold is a privileged structure in medicinal chemistry, and its modification can significantly impact biological activity. nih.gov Studies on various indoline-containing compounds have shown that substitution on both the aromatic part and the nitrogen atom of the indoline ring can modulate potency and selectivity. mdpi.comacs.org

For the this compound series, modifications to the indoline ring could include:

Substitution on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at positions 4, 5, 6, or 7 of the indoline ring can influence the electronic properties of the molecule and its interaction with the biological target. For example, halogen substitutions have been shown to modulate the activity of other indoline-based inhibitors. nih.gov

N-Acylation/Alkylation: The nitrogen atom of the indoline ring is a key point for modification. Introducing different acyl or alkyl groups can alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which can in turn affect its binding affinity and pharmacokinetic properties. nih.gov

The following table illustrates potential modifications and their hypothesized effects based on general principles of medicinal chemistry.

| Modification Site | Substituent | Potential Effect on Activity |

| Indoline Ring (Position 5) | -F, -Cl, -Br | May enhance binding through halogen bonding and increase lipophilicity. |

| Indoline Ring (Position 6) | -OCH3, -CH3 | Could increase potency through favorable steric and electronic interactions. |

| Indoline Nitrogen | -COCH3, -CH2CH3 | Can influence solubility and metabolic stability. |

The pyrrolidinylsulfonyl group is a key feature of the molecule, likely involved in important interactions with the biological target. Variations in this moiety can provide valuable insights into the SAR.

Potential modifications include:

Ring Size and Substitution: Replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine (B6355638), morpholine) can probe the spatial requirements of the binding pocket. nih.gov Introducing substituents on the pyrrolidine ring can also explore additional binding interactions.

Bioisosteric Replacement: The sulfonamide group is a critical functional group. Bioisosteric replacement of the sulfonamide with other groups like a carboxamide or a phosphonamide could help to understand the importance of the hydrogen bonding and electronic properties of this group. nih.govdrughunter.com

The phenyl ketone unit is another crucial part of the molecule that can be systematically modified to improve activity.

Key modifications could involve:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions of the phenyl ring can significantly affect the electronic and steric properties of the molecule, thereby influencing its binding affinity. nih.gov

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic rings can explore different binding modes and potentially improve selectivity.

Modification of the Ketone Linker: The ketone group itself is a key linker. Its replacement with other functionalities, such as an ether or an amine, would drastically alter the geometry and electronic nature of the molecule and is a common strategy in lead optimization.

The table below summarizes potential modifications to the phenyl ketone unit.

| Modification Site | Substituent/Replacement | Rationale |

| Phenyl Ring (para-position) | -Cl, -F | To probe for hydrophobic and halogen-bonding interactions. |

| Phenyl Ring (meta-position) | -OCH3 | To alter electronic distribution and potential hydrogen bonding. |

| Phenyl Ring | Pyridyl, Thienyl | To explore interactions with different aromatic systems. |

| Ketone Linker | -CH2-, -O- | To change the flexibility and polarity of the linker. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.comnih.gov For the this compound series, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. nih.gov

These models are built using a training set of synthesized analogues with known biological activities. The models then generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps can then be used to predict the activity of newly designed compounds and to guide further synthetic efforts. A successful QSAR model can significantly accelerate the lead optimization process by prioritizing the synthesis of compounds with a higher probability of being active. mdpi.com

Rational Design Strategies for Lead Optimization and Potency Enhancement

Rational design strategies leverage the information gained from SAR and QSAR studies to guide the optimization of a lead compound. acs.orgnih.govmdpi.com The goal is to enhance potency, selectivity, and pharmacokinetic properties.

For the this compound series, rational design strategies could include:

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be performed to predict the binding mode of the inhibitors. This information can be used to design new analogues that make more favorable interactions with the active site.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then linking them together or growing them to create a more potent lead compound.

Scaffold Hopping: This strategy involves replacing the central indoline scaffold with other chemical moieties that maintain the key pharmacophoric features but may have improved properties. mdpi.com

Bioisosteric Replacement: As mentioned earlier, replacing key functional groups with their bioisosteres can be a powerful tool to fine-tune the properties of a lead compound. nih.govdrughunter.comcambridgemedchemconsulting.com

By combining these computational and experimental approaches, the lead optimization process for this compound derivatives can be made more efficient and effective, ultimately leading to the discovery of new and improved therapeutic agents. danaher.com

Computational Chemistry and Molecular Modeling of Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone

Molecular Docking Studies with Predicted or Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone, into the binding site of a target protein.

While specific biological targets for this compound are not publicly documented, a hypothetical molecular docking study would involve the following steps:

Target Identification: Based on the structural features of the compound (an indoline (B122111) scaffold, a sulfonyl group, and a ketone linker), potential biological targets could be predicted. These might include kinases, proteases, or other enzymes where such motifs are known to bind.

Preparation of Protein and Ligand Structures: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using computational chemistry software.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be placed into the binding site of the protein in various conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose.

The results would be presented in a table format, detailing the predicted binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase X | -9.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Protease Y | -8.2 | Asp189, Ser195, Gly216 | Hydrogen Bond, Salt Bridge |

| Enzyme Z | -7.8 | Tyr357, Trp84 | Pi-Pi Stacking, Hydrophobic |

This data is illustrative and not based on experimental results.

Ligand-Based Pharmacophore Modeling for this compound

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a novel compound like this compound, a ligand-based approach would be employed in the absence of a known protein structure.

This process would typically involve:

Conformational Analysis: Generating a set of low-energy conformations of the molecule to represent its flexibility.

Feature Identification: Identifying key pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers.

Model Generation: Aligning the different conformations and identifying the common spatial arrangement of these features to generate a pharmacophore model.

This model can then be used to screen virtual compound libraries to identify other molecules with similar pharmacophoric features that might exhibit similar biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location on Molecule |

| Hydrogen Bond Acceptor | Oxygen atom of the ketone group |

| Hydrogen Bond Acceptor | Oxygen atoms of the sulfonyl group |

| Aromatic Ring | Phenyl group |

| Aromatic Ring | Indoline ring system |

| Hydrophobic Group | Pyrrolidine (B122466) ring |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, typically complexed with a target protein and solvated in water, would provide insights into:

Binding Stability: Assessing the stability of the ligand-protein complex over the simulation time.

Conformational Changes: Observing how the ligand and protein structures adapt to each other upon binding.

Solvent Effects: Understanding the role of water molecules in mediating the interaction.

Key analyses from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular interactions like hydrogen bonds over time.

In Silico Prediction of Interaction Profiles (e.g., protein-ligand interaction hotspots)

Various computational tools can predict the key interaction points, or "hotspots," within a protein's binding site that are crucial for ligand binding. For this compound docked into a hypothetical target, these methods would highlight specific amino acid residues that contribute most significantly to the binding energy.

This information is valuable for understanding the mechanism of binding and for guiding lead optimization efforts. For instance, if a particular hydrogen bond is identified as a hotspot, medicinal chemists could design derivatives that enhance this interaction to improve potency.

Table 3: Predicted Protein-Ligand Interaction Hotspots for a Hypothetical Complex

| Interacting Residue | Contribution to Binding | Rationale for Importance |

| Asp189 | High | Forms a strong and persistent hydrogen bond with the indoline NH group. |

| Tyr357 | Medium | Engages in favorable pi-pi stacking with the phenyl ring of the ligand. |

| Leu148 | Medium | Forms a hydrophobic pocket that accommodates the pyrrolidine ring. |

This data is illustrative and not based on experimental results.

Advanced Research Perspectives and Future Directions for Indolinyl 3 Pyrrolidinylsulfonyl Phenyl Ketone

Potential Applications as a Chemical Probe for Biological Research

Given the structural motifs present in "Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone," it is plausible to hypothesize its potential as a chemical probe. The indoline (B122111) core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The sulfonylphenyl ketone portion of the molecule could serve as a key pharmacophore, potentially targeting enzymes such as kinases or proteases, where aromatic and ketone functionalities often play a crucial role in binding.

To be a useful chemical probe, a compound should ideally possess high affinity and selectivity for its target, along with appropriate physicochemical properties to function in a biological system. Should "this compound" be found to interact with a specific biological target, it could be developed into a valuable tool for elucidating the role of that target in cellular processes and disease.

Table 1: Potential Biological Target Classes for this compound Based on Structural Analogy

| Target Class | Rationale for Potential Interaction |

| Kinases | The phenyl ketone moiety can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases. |

| G-protein coupled receptors (GPCRs) | The indoline scaffold is found in many GPCR ligands, suggesting it can fit into the transmembrane binding sites of these receptors. |

| Nuclear Receptors | The overall lipophilic nature of the molecule could allow it to penetrate the cell and nuclear membranes to interact with these intracellular receptors. |

| Ion Channels | The heterocyclic nature of the indoline ring and the polar sulfonyl group could potentially interact with the pores or allosteric sites of ion channels. |

Challenges and Opportunities in the Academic Exploration of Complex Heterocyclic Compounds

Furthermore, the characterization of such compounds requires a comprehensive suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally confirm their structure. Biologically, identifying the specific target and mechanism of action of a novel compound can be a complex and lengthy process, often requiring a combination of computational modeling, in vitro assays, and cell-based studies.

Despite these challenges, the exploration of novel heterocyclic compounds offers the immense opportunity to discover new biological activities and therapeutic agents. The vast, unexplored chemical space of such molecules holds the potential for identifying compounds with novel mechanisms of action for treating diseases that are currently difficult to manage.

Development of Novel Methodologies for Studying this compound

Advancing the study of "this compound" would necessitate the development and application of novel research methodologies. In the realm of synthesis, the development of more efficient and stereoselective synthetic routes would be a significant step forward. This could involve the use of modern catalytic methods, such as C-H activation or cross-coupling reactions, to construct the core scaffold more directly.

For biological evaluation, high-throughput screening (HTS) methods could be employed to rapidly assess the compound's activity against a large panel of biological targets. Once a primary target is identified, more sophisticated techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to precisely quantify the binding affinity and thermodynamics of the interaction. Furthermore, the development of photoaffinity probes or biotinylated derivatives of the compound could aid in target identification and validation studies.

Interdisciplinary Research Collaborations and Translational Potential from a Fundamental Research Standpoint

The journey of a novel compound like "this compound" from a fundamental research concept to a potential therapeutic agent is inherently interdisciplinary. Close collaboration between synthetic organic chemists, medicinal chemists, computational chemists, and biologists is essential for success.

Initially, synthetic chemists would be responsible for the design and synthesis of the compound and its analogs. Computational chemists could then use molecular modeling and docking studies to predict potential biological targets and guide the design of more potent derivatives. Biologists and pharmacologists would subsequently perform in vitro and in vivo studies to evaluate the compound's efficacy and mechanism of action.

Should "this compound" exhibit promising biological activity and a favorable preliminary safety profile, it could have significant translational potential. Further preclinical development, including pharmacokinetic and toxicology studies, would be necessary to assess its drug-like properties. Successful preclinical studies could then pave the way for clinical trials to evaluate its safety and efficacy in humans. The entire process underscores the critical importance of a collaborative, bench-to-bedside approach in modern drug discovery and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Sulfonylation : Introducing the pyrrolidinylsulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides under basic conditions) .

- Ketone Formation : Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the indolinyl group to the phenyl ketone core .

- Optimization : Use continuous flow reactors for precise temperature control and automated reagent addition to improve yield and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use F NMR (if fluorinated analogs exist) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Computational Analysis : Perform density functional theory (DFT) calculations to predict bond angles, electron density maps, and reactive sites .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial orientation of the pyrrolidinylsulfonyl and indolinyl groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against carboxylesterases or proteases using fluorogenic substrates (e.g., measure IC values via fluorescence quenching) .

- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) and lipid metabolism effects (e.g., triglyceride accumulation in HepG2 cells) with EC determination .

- Proteomics : Use affinity chromatography to identify protein targets in lysates, followed by LC-MS/MS for peptide identification .

Q. How can solubility and stability be assessed for this compound in biological buffers?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in PBS or DMSO-water mixtures, quantified via UV-Vis spectroscopy .

- Stability Profiling : Incubate at 37°C in serum-containing media; monitor degradation via HPLC at 0, 24, and 48 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in stereochemical outcomes?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers and confirm configurations .

- Dynamic NMR : Monitor ring puckering of the pyrrolidinyl group to assess conformational flexibility under varying temperatures .

Q. What strategies improve synthetic yield when scaling up multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps to minimize side reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust stoichiometry dynamically .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways; modify labile groups (e.g., replace ester linkages) .

- Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding .

Q. What computational tools are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., carboxylesterases) and prioritize analogs with higher predicted affinity .

- Comparative Molecular Field Analysis (CoMFA) : Build 3D-QSAR models using IC data from analogs with varied substituents .

Q. How can impurity profiles be rigorously characterized during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.